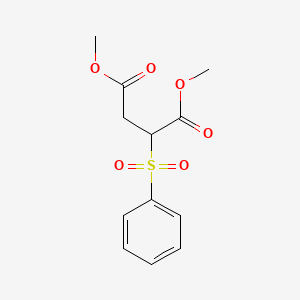
Dimethyl 2-(benzenesulfonyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(benzenesulfonyl)butanedioate is an organic compound with the molecular formula C12H14O6S. It is a derivative of butanedioic acid, where two of the hydrogen atoms are replaced by benzenesulfonyl and dimethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(benzenesulfonyl)butanedioate typically involves the esterification of butanedioic acid derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(benzenesulfonyl)butanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield sulfonamide or sulfonate derivatives, while oxidation can produce sulfone or sulfoxide compounds .
Scientific Research Applications
Dimethyl 2-(benzenesulfonyl)butanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-(benzenesulfonyl)butanedioate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester groups may also undergo hydrolysis, releasing butanedioic acid derivatives that can participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: A simpler ester of butanedioic acid without the benzenesulfonyl group.
Benzenesulfonyl chloride: A precursor used in the synthesis of dimethyl 2-(benzenesulfonyl)butanedioate.
Properties
CAS No. |
62163-88-6 |
|---|---|
Molecular Formula |
C12H14O6S |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
dimethyl 2-(benzenesulfonyl)butanedioate |
InChI |
InChI=1S/C12H14O6S/c1-17-11(13)8-10(12(14)18-2)19(15,16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
AOSASQBKIFRGAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















